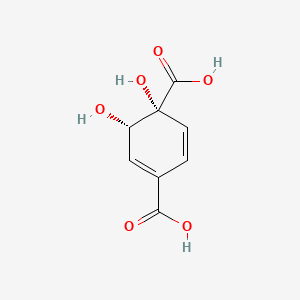
(3S,4R)-3,4-dihydroxycyclohexa-1,5-diene-1,4-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4R)-3,4-dihydroxycyclohexa-1,5-diene-1,4-dicarboxylic acid is a cyclohexadienedicarboxylic acid. It is a conjugate acid of a (3S,4R)-3,4-dihydroxycyclohexa-1,5-diene-1,4-dicarboxylate.
Applications De Recherche Scientifique
Bacterial Production and Metabolic Pathway Engineering
(3S,4R)-3,4-Dihydroxycyclohexa-1,5-diene-1,4-dicarboxylic acid has been studied in the context of bacterial production using metabolic pathway engineering. Research by Müller et al. (1996) demonstrated the production of this compound in recombinant Klebsiella pneumoniae 62-1 through the transformation involving genes related to chorismic and isochorismic acid metabolism. This study highlights the potential of using genetically modified bacteria for the synthesis of complex organic compounds like (3S,4R)-3,4-dihydroxycyclohexa-1,5-diene-1,4-dicarboxylic acid (Müller et al., 1996).
Synthetic Chemistry Applications
In synthetic chemistry, this compound has diverse applications. For instance, Rao and Bhaskar (1993) described its use in the synthesis of 1-methylbicyclo[2.2.2]oct-2-enecarboxylate derivatives. Their study provides insights into the cycloaddition reactions of conjugated diene acids, demonstrating the compound's versatility in organic synthesis (Rao & Bhaskar, 1993).
Enantiomerically Pure Compound Synthesis
The compound has been used in the synthesis of enantiomerically pure compounds. White and Banwell (2016) explored its use in the synthesis of compounds with the pentacyclic framework of Vindoline, an alkaloid with significant clinical relevance. This research illustrates the compound's role in producing biologically active molecules (White & Banwell, 2016).
Microbial Dihydroxylation and Derivative Synthesis
Myers et al. (2001) investigated the microbial dihydroxylation of benzoic acid to produce derivatives of (3S,4R)-3,4-dihydroxycyclohexa-1,5-diene-1,4-dicarboxylic acid. Their work shows the biotransformation potential of this compound, offering a pathway to synthesize highly functionalized and enantiomerically pure cyclohexanecarboxylic acid derivatives (Myers et al., 2001).
Propriétés
Numéro CAS |
161578-47-8 |
|---|---|
Nom du produit |
(3S,4R)-3,4-dihydroxycyclohexa-1,5-diene-1,4-dicarboxylic acid |
Formule moléculaire |
C8H8O6 |
Poids moléculaire |
200.14 g/mol |
Nom IUPAC |
(3S,4R)-3,4-dihydroxycyclohexa-1,5-diene-1,4-dicarboxylic acid |
InChI |
InChI=1S/C8H8O6/c9-5-3-4(6(10)11)1-2-8(5,14)7(12)13/h1-3,5,9,14H,(H,10,11)(H,12,13)/t5-,8+/m0/s1 |
Clé InChI |
UKFMEOHAOCKDOL-YLWLKBPMSA-N |
SMILES isomérique |
C1=C[C@@]([C@H](C=C1C(=O)O)O)(C(=O)O)O |
SMILES |
C1=CC(C(C=C1C(=O)O)O)(C(=O)O)O |
SMILES canonique |
C1=CC(C(C=C1C(=O)O)O)(C(=O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



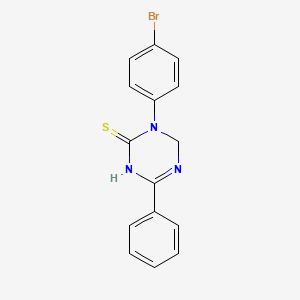
![9-Methyl-4-oxo-2-(1-piperidinyl)-3-pyrido[1,2-a]pyrimidinecarboxaldehyde oxime](/img/structure/B1209974.png)
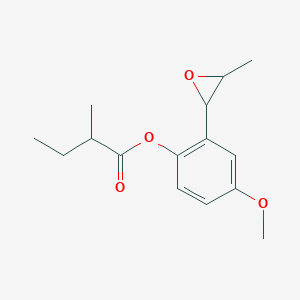
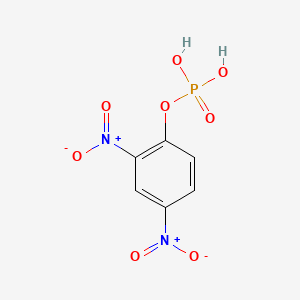
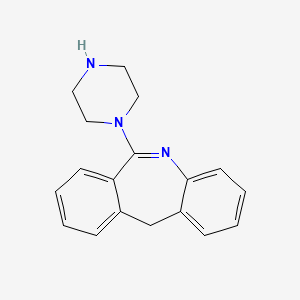
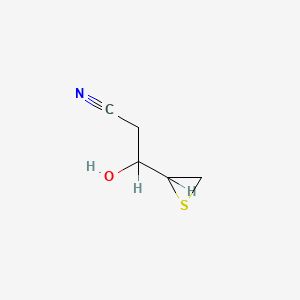
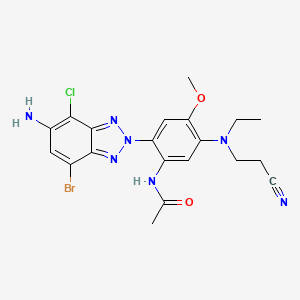
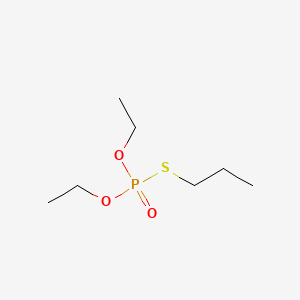
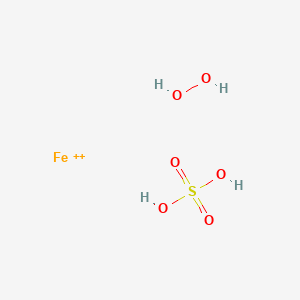
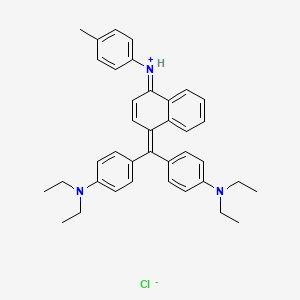

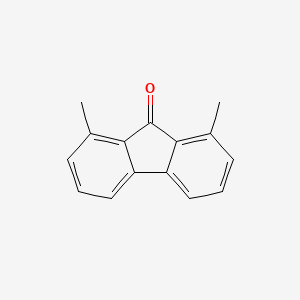
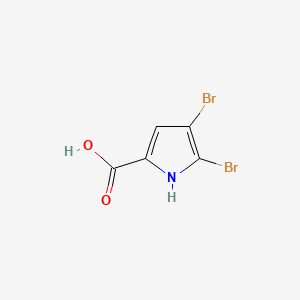
![2,7,7-Trimethylbicyclo[3.1.1]hept-2-en-6-yl acetate](/img/structure/B1209995.png)